Ethyl 2-imino-10-methyl-5-oxo-1-benzyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 2-imino-10-methyl-5-oxo-1-benzyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate is a complex heterocyclic compound. It features a fused ring system that includes pyridine and pyrimidine moieties, making it a subject of interest in medicinal chemistry and synthetic organic chemistry. This compound’s unique structure allows it to interact with various biological targets, potentially leading to significant pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-imino-10-methyl-5-oxo-1-benzyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of a benzylamine derivative with a suitable diketone to form an intermediate. This intermediate undergoes cyclization and subsequent functional group transformations to yield the final product. Key reaction conditions often include the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-imino-10-methyl-5-oxo-1-benzyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the compound’s structure, often using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 2-imino-10-methyl-5-oxo-1-benzyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 2-imino-10-methyl-5-oxo-1-benzyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological responses. The compound’s structure allows it to fit into the active sites of these targets, either inhibiting or activating their functions.
Comparison with Similar Compounds
Ethyl 2-imino-10-methyl-5-oxo-1-benzyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 2-imino-10-methyl-5-oxo-1-(2-phenylethyl)-1,5-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate .
- N-Benzyl-2-imino-10-methyl-5-oxo-1-(2-phenylethyl)-1,5-dihydropyridino[1,2-a:2,3-d]pyrimidine-3-carboxamide .
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and biological activities. The uniqueness of this compound lies in its specific substituent pattern, which may confer unique interactions with biological targets and distinct pharmacological profiles.
Properties
Molecular Formula |
C22H20N4O3 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
ethyl 7-benzyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C22H20N4O3/c1-3-29-22(28)16-12-17-20(24-19-14(2)8-7-11-25(19)21(17)27)26(18(16)23)13-15-9-5-4-6-10-15/h4-12,23H,3,13H2,1-2H3 |
InChI Key |
AKWFPUDLYIEJIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CC4=CC=CC=C4 |
Origin of Product |
United States |
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